1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride
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Overview
Description
1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a methanamine moiety. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyridine derivatives with imidazole under specific conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core or the methanamine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but with different substituents, leading to varied biological activities.
Imidazole: A simpler structure with a wide range of applications in medicinal chemistry.
Pyridine Derivatives: These compounds have diverse chemical properties and applications, depending on the substituents attached to the pyridine ring.
Uniqueness: 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This makes it a valuable scaffold for drug development, offering enhanced stability, lipophilicity, and biological activity compared to similar compounds .
Properties
CAS No. |
2648945-44-0 |
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Molecular Formula |
C9H9ClF3N3 |
Molecular Weight |
251.63 g/mol |
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)7-5-15-2-1-6(4-13)3-8(15)14-7;/h1-3,5H,4,13H2;1H |
InChI Key |
HJOZLKYIBSUIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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